molecular formula C31H33N5O2S B11433601 N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11433601
M. Wt: 539.7 g/mol
InChI Key: JXWCWTJFAWUTKN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Methoxyphenyl and Propan-2-ylphenyl Groups: These groups are typically introduced via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, thiols, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific structural features, such as the combination of the triazolopyrimidine core with the methoxyphenyl, sulfanyl, and propan-2-ylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H33N5O2S

Molecular Weight

539.7 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C31H33N5O2S/c1-19(2)23-9-11-24(12-10-23)28-27(29(37)33-25-13-15-26(38-5)16-14-25)21(4)32-30-34-31(35-36(28)30)39-18-22-8-6-7-20(3)17-22/h6-17,19,28H,18H2,1-5H3,(H,33,37)(H,32,34,35)

InChI Key

JXWCWTJFAWUTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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